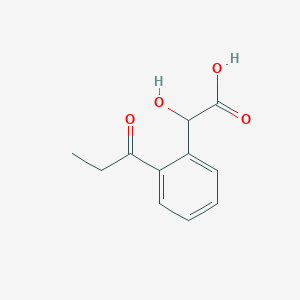
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a phenyl ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with a suitable alkylating agent under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol, leading to the formation of a secondary alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be compared with similar compounds, such as:
2-hydroxy-2-methyl-1-phenyl-1-propanone: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in certain applications.
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-2-9(12)7-5-3-4-6-8(7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15) |
InChI Key |
SBAGSIFKHLXVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)









![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)

